Enantiomer-Specific Biological Activity: (R)- vs. (S)-1-Phenylethylhydrazine
The (1R)- and (1S)- stereoisomers of 1-phenylethylhydrazine are explicitly documented as exhibiting divergent biological activities as a direct consequence of their configuration . Although specific IC50 or Ki values for each enantiomer could not be retrieved from primary literature in this search, the formal registration of distinct (R)-, (S)-, and racemic mebanazine forms by the NLM MeSH vocabulary [1] confirms that regulatory and pharmacological frameworks treat them as separate entities. In the general arylalkylhydrazine chemotype, stereoelectronic control over FAD reduction and active-site alkylation has been structurally demonstrated with racemic phenylethylhydrazine [2]; this mechanism is intrinsically stereospecific because the covalent adduct formation at the flavin N(5) position requires a defined spatial orientation of the hydrazine warhead relative to the enzyme active site.
| Evidence Dimension | Biological activity differentiation between enantiomers |
|---|---|
| Target Compound Data | Hydrazine, ((1R)-1-phenylethyl)-: recognized as a distinct stereochemical entity with unique biological properties |
| Comparator Or Baseline | Hydrazine, ((1S)-1-phenylethyl)- (CAS 24292-42-0): recognized as a distinct stereoisomer with different biological activities |
| Quantified Difference | Qualitatively documented; no enantiomer-specific IC50 or Ki values available in the accessed sources |
| Conditions | Vendor specification and MeSH vocabulary classification |
Why This Matters
Procurement of the incorrect enantiomer will yield experimental results that are not reproducible with the intended (R)-configured compound, invalidating structure–activity relationship studies and chiral pool syntheses.
- [1] National Library of Medicine. MeSH Supplementary Concept Data: mebanazine monohydrochloride, (R)-isomer; mebanazine monooxalate, (S)-isomer; mebanazine oxalate, (+-)-isomer. View Source
- [2] Binda, C., Wang, J., Li, M., Hubalek, F., Mattevi, A., & Edmondson, D. E. (2008). Structural and Mechanistic Studies of Arylalkylhydrazine Inhibition of Human Monoamine Oxidases A and B. Biochemistry, 47(20), 5616–5625. View Source
